molecular formula C9H9NO B3269833 1-(Pyridin-2-yl)but-3-yn-1-ol CAS No. 517907-46-9

1-(Pyridin-2-yl)but-3-yn-1-ol

Cat. No.: B3269833
CAS No.: 517907-46-9
M. Wt: 147.17 g/mol
InChI Key: NVDVCNWQHHSEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-yl)but-3-yn-1-ol is a heterocyclic compound featuring a pyridine ring attached to a butynol moiety. This compound is of significant interest in organic chemistry due to its unique structure, which combines an aromatic pyridine ring with an alkyne and an alcohol functional group. The molecular formula of this compound is C9H9NO, and it has a molecular weight of 147.18 g/mol .

Scientific Research Applications

1-(Pyridin-2-yl)but-3-yn-1-ol has several applications in scientific research:

Future Directions

“1-(Pyridin-2-yl)but-3-yn-1-ol” and similar compounds have significant potential with respect to a broad range of available chemical transformations and medicinal applications of the respective products . They could be used in the development of new pharmaceutical applications including inhibiting a checkpoint kinase 1 (CHK1) function relevant to cancer growth, treating and/or preventing allergic and immune diseases, inflammatory dermatosis and neurodegenerative disorders, the use as antiulcer agents, cyclooxygenase-2 (COX-2) inhibitors for treating inflammatory diseases and glucokinase activators for the treatment of type II diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)but-3-yn-1-ol can be synthesized through a palladium-catalyzed Sonogashira cross-coupling reaction. This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst, triphenylphosphine, and copper(I) iodide. The reaction is typically carried out in a degassed solution of triethylamine and acetonitrile .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira cross-coupling reaction remains a viable method for large-scale synthesis. The reaction conditions can be optimized for industrial production by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-2-yl)but-3-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst can be used for hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products:

    Oxidation: Pyridin-2-ylbut-3-yn-1-one.

    Reduction: Pyridin-2-ylbut-3-en-1-ol or pyridin-2-ylbutan-1-ol.

    Substitution: Various substituted pyridine derivatives depending on the substituent used.

Comparison with Similar Compounds

    1-(Pyridin-3-yl)but-2-yn-1-ol: Similar structure but with the pyridine ring attached at the 3-position.

    1-(Pyridin-2-yl)but-3-en-1-ol: Similar structure but with an alkene instead of an alkyne.

    1-(Pyridin-2-yl)but-3-yn-2-ol: Similar structure but with the alcohol group at the 2-position.

Uniqueness: 1-(Pyridin-2-yl)but-3-yn-1-ol is unique due to its specific combination of functional groups and their positions on the molecule. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-pyridin-2-ylbut-3-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-5-9(11)8-6-3-4-7-10-8/h1,3-4,6-7,9,11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDVCNWQHHSEGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1=CC=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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